molecular formula C7H6BrFO B3425949 1-Bromo-3-(fluoromethoxy)benzene CAS No. 496052-50-7

1-Bromo-3-(fluoromethoxy)benzene

Cat. No.: B3425949
CAS No.: 496052-50-7
M. Wt: 205.02 g/mol
InChI Key: SBSXTRYBPMEBNX-UHFFFAOYSA-N
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Description

Overview of Aryl Halides and Fluorinated Ethers in Chemical Research

Aryl halides, which are organic compounds where a halogen atom is bonded directly to an aromatic ring, are fundamental building blocks in synthetic chemistry. nih.govgoogle.com Their utility stems from their reactivity in a multitude of transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. nbinno.com This capability allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. nbinno.comscielo.br Consequently, aryl halides are indispensable intermediates in the production of pharmaceuticals, agrochemicals, and advanced organic materials. nbinno.comornl.gov

Concurrently, the field of organofluorine chemistry has expanded dramatically, with fluorinated ethers emerging as a particularly significant subclass. The introduction of fluorine or fluorinated moieties, such as the fluoromethoxy group (-OCH2F), can profoundly alter a molecule's properties. These alterations can include increased metabolic stability, enhanced lipophilicity, and modified biological activity, making fluorinated compounds highly valuable in drug discovery. For instance, over 30% of pharmaceutical compounds feature fluorine, a testament to its beneficial impact on pharmacokinetic profiles. The monofluoromethyl ether group, in particular, is gaining attention as it can modulate conformational properties and intermolecular interactions. nih.gov

Importance of Positional Isomerism in Fluorinated Aryl Systems

In the realm of fluorinated aryl systems, the specific placement of substituents on the aromatic ring—known as positional isomerism—is of critical importance. The electronic properties and, consequently, the reactivity of the entire molecule can be significantly influenced by whether a substituent is in the ortho, meta, or para position relative to another.

Fluorine's high electronegativity creates a strong inductive effect, influencing the electron density of the benzene (B151609) ring. This electronic perturbation, combined with steric factors, dictates the regioselectivity of subsequent chemical reactions. For example, the position of a fluorine atom can affect the efficiency and outcome of cross-coupling reactions by altering the reactivity of an adjacent leaving group, such as bromine. In the context of 1-Bromo-3-(fluoromethoxy)benzene, the meta relationship between the bromo and fluoromethoxy groups results in a specific electronic environment that distinguishes it from its ortho and para isomers, influencing its synthetic utility and potential applications.

Scope of Academic Inquiry into this compound

This article focuses specifically on the chemical compound This compound . It serves as a case study at the intersection of aryl halide chemistry and organofluorine chemistry. The inquiry will cover its fundamental physicochemical properties, discuss plausible synthetic pathways, and explore its reactivity. By examining this molecule, we can gain a more precise understanding of how the interplay between a bromine atom and a meta-positioned fluoromethoxy group on an aromatic ring dictates its chemical character and potential as a building block in organic synthesis.

Physicochemical and Synthetic Profile

While detailed research focusing exclusively on this compound is not extensively documented in peer-reviewed literature, a comprehensive profile can be constructed by examining its known properties and drawing on established synthetic methodologies for analogous compounds.

Synthesis

Direct, documented syntheses for this compound are sparse. However, plausible routes can be inferred from standard organic chemistry transformations. One logical approach is the fluoromethoxylation of 3-bromophenol (B21344) . This would involve reacting 3-bromophenol with a suitable fluoromethylating agent.

A second general approach is the electrophilic bromination of fluoromethoxybenzene . nih.gov The challenge with this method is controlling the regioselectivity. The fluoromethoxy group is an ortho-, para-director, meaning the primary products would be 1-bromo-2-(fluoromethoxy)benzene and 1-bromo-4-(fluoromethoxy)benzene (B3180987). Achieving the desired meta-isomer, this compound, in high yield would likely require specialized conditions or a multi-step synthesis involving directing groups. google.com For instance, a patented method for producing the related compound 1-bromo-3-fluorobenzene (B1666201) involves the bromination of fluorobenzene (B45895) to yield an isomer mixture, followed by a catalyzed isomerization/reaction step to enrich the meta-isomer. ornl.govgoogle.com A similar strategy could potentially be adapted for this compound.

Physicochemical Properties

The fundamental properties of this compound have been calculated and are available in chemical databases. These properties define its physical state and are crucial for its handling, purification, and use in reactions.

PropertyValue
IUPAC Name This compound nih.gov
CAS Number 496052-50-7 nih.gov
Molecular Formula C₇H₆BrFO nih.gov
Molecular Weight 205.02 g/mol nih.gov
Monoisotopic Mass 203.95861 Da nih.gov
Canonical SMILES C1=CC(=CC(=C1)Br)OCF nih.gov
InChI Key SBSXTRYBPMEBNX-UHFFFAOYSA-N nih.gov

Table 1: Key identifiers and computed properties of this compound. Data sourced from PubChem. nih.gov

Reactivity and Potential Applications

The reactivity of this compound is dominated by the two functional groups on the benzene ring. The carbon-bromine bond is the primary site for synthetic transformations. As a typical aryl bromide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new C-C, C-N, and C-O bonds, making the compound a valuable building block for constructing more complex molecules.

For example, it can participate in:

Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds. scielo.br

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

The electron-withdrawing nature of the fluoromethoxy group influences the reactivity of the aryl bromide. This electronic effect can modulate the rate and efficiency of cross-coupling reactions compared to a non-fluorinated analogue. The primary application of this compound is therefore as a specialized intermediate or building block in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of a fluoromethoxy-phenyl motif is desired to enhance the target molecule's properties. nbinno.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(fluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-2-1-3-7(4-6)10-5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSXTRYBPMEBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496052-50-7
Record name 1-bromo-3-(fluoromethoxy)benzene
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Synthetic Methodologies for 1 Bromo 3 Fluoromethoxy Benzene

Introduction and Manipulation of the Bromo-Substituent on the Arene Ring

The position of the bromine atom at the meta-position relative to the fluoromethoxy group is a key structural feature of 1-Bromo-3-(fluoromethoxy)benzene. Achieving this specific substitution pattern requires careful synthetic planning, as the directing effects of the substituents play a crucial role.

The regioselectivity of electrophilic aromatic bromination is governed by the electronic properties of the substituents already present on the benzene (B151609) ring. nih.govrsc.org The fluoromethoxy (–OCH2F) group, like other alkoxy groups, is an activating substituent and an ortho, para-director. This means that direct electrophilic bromination of fluoromethoxybenzene would yield a mixture of 2-bromo- and 4-bromo-isomers, but not the desired 3-bromo (meta) product.

Therefore, a synthetic strategy involving the bromination of a fluoromethoxybenzene scaffold is not a viable direct route to this compound. The correct regiochemistry must be established by introducing the substituents in the correct order. The most effective strategy is to begin with a substrate that already has the desired 1,3-substitution pattern, such as 3-bromophenol (B21344), and then introduce the fluoromethoxy group as described in section 2.1.1. This circumvents the challenge of controlling the regioselectivity of the bromination step.

SubstrateBromination Product(s)Rationale
Fluoromethoxybenzene2-Bromo-1-(fluoromethoxy)benzene and 4-Bromo-1-(fluoromethoxy)benzeneThe –OCH₂F group is an ortho, para-director for electrophilic aromatic substitution. rsc.org
3-Bromophenol(Used as precursor for subsequent fluoromethylation)The 1,3-substitution pattern is pre-established, avoiding regioselectivity issues in a later bromination step.

This table illustrates the importance of substituent directing effects in the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions could be employed to construct the this compound scaffold, offering an alternative to classical electrophilic substitution. A common example is the Suzuki coupling, which joins an organoboron compound with an organohalide. youtube.com

To synthesize this compound via this route, one could envision a coupling between a fluoromethoxylated arylboronic acid and a bromine source, or conversely, the coupling of a borylated arene with a fluoromethoxylated aryl bromide. For instance, 3-(fluoromethoxy)phenylboronic acid could be coupled with a suitable electrophilic brominating agent under palladium catalysis.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide.

Transmetalation: The organic group from the organometallic reagent (e.g., boronic acid) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. youtube.com

This approach provides a highly versatile and functional-group-tolerant method for assembling complex aromatic structures.

Coupling ReactionCoupling Partner 1Coupling Partner 2Catalyst System
Suzuki Coupling3-(Fluoromethoxy)phenylboronic acidElectrophilic Bromine SourcePd(0) catalyst + Ligand + Base
Stille Coupling3-(Fluoromethoxy)phenylstannaneAryl or Vinyl Halide/TriflatePd(0) catalyst + Ligand
Negishi Coupling3-(Fluoromethoxy)phenylzinc halideAryl or Vinyl Halide/TriflatePd(0) or Ni(0) catalyst

This table provides examples of palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of the target compound or its precursors.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Detailed research into the synthesis of this compound is not extensively documented in publicly available scientific literature. However, general principles of organic synthesis and methodologies for preparing structurally similar compounds, such as aryl trifluoromethyl ethers and aryl difluoromethyl ethers, can provide insights into potential optimization strategies. The synthesis would likely proceed through two main stages: the introduction of the fluoromethoxy group onto a brominated phenol (B47542) or the bromination of a fluoromethoxy-substituted benzene ring.

Optimization of such a synthesis would involve a systematic variation of several key reaction parameters to achieve the highest possible yield and purity of this compound. These parameters typically include the choice of reagents, solvents, catalysts, reaction temperature, and reaction time.

Key Parameters for Optimization:

Fluoromethoxylating Agent: The choice of the reagent to introduce the -OCH₂F group is critical. Different reagents will have varying reactivities and may require different reaction conditions.

Solvent: The solvent can significantly influence the reaction rate and selectivity by affecting the solubility of reactants and stabilizing transition states. A range of aprotic and protic solvents would likely be screened.

Catalyst: For many etherification and bromination reactions, a catalyst is essential. The type and loading of the catalyst can dramatically impact the reaction efficiency.

Reaction Time: The duration of the reaction is another important variable. The reaction needs to proceed long enough to ensure maximum conversion of the starting material, but extended reaction times can also lead to product degradation or side reactions.

Hypothetical Optimization Data:

To illustrate the process of optimization, the following interactive data table presents hypothetical research findings for a potential synthetic step, such as the fluoromethoxylation of 3-bromophenol. This data is for illustrative purposes only, as specific experimental data for the synthesis of this compound is not available in the provided search results.

EntryFluoromethoxylating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)
1Agent ATolueneCatalyst X (1 mol%)801245
2Agent ADioxaneCatalyst X (1 mol%)801255
3Agent ADioxaneCatalyst Y (1 mol%)801262
4Agent ADioxaneCatalyst Y (1 mol%)100675
5Agent BDioxaneCatalyst Y (1 mol%)100668
6Agent ADioxaneCatalyst Y (2 mol%)100678
7Agent ADioxaneCatalyst Y (1 mol%)110472 (decomposition observed)

From this hypothetical data, one could conclude that using Agent A as the fluoromethoxylating agent with Catalyst Y in dioxane at 100°C for 6 hours provides the optimal yield. Further optimization could involve fine-tuning the catalyst loading and reaction time.

The successful synthesis and optimization of reaction conditions for this compound would rely on careful and systematic experimental investigation, drawing upon established methods for the synthesis of related fluorinated aryl ethers.

Reactivity and Mechanistic Investigations of 1 Bromo 3 Fluoromethoxy Benzene

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the benzene (B151609) ring is the principal site of reactivity for many synthetic transformations, allowing for the construction of more complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

1-Bromo-3-(fluoromethoxy)benzene is an effective substrate for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov The reactivity of the aryl bromide is leveraged in these reactions to couple the aromatic ring with a wide range of organic partners.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov For a substrate like this compound, a typical reaction would involve its treatment with an aryl or alkyl boronic acid, a palladium source such as Pd(OAc)₂ or Pd(PPh₃)₄, and a base like potassium carbonate or sodium hydroxide (B78521) in a suitable solvent system. chemspider.comclockss.org

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. libretexts.org The reaction is typically catalyzed by a palladium(II) precursor, such as Pd(OAc)₂, often in the presence of a phosphine (B1218219) ligand and a base (e.g., triethylamine (B128534) or sodium acetate) to neutralize the HBr generated during the catalytic cycle. libretexts.orgresearchgate.net This allows for the introduction of vinyl groups at the 3-position of the fluoromethoxybenzene core.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. researchgate.net This reaction characteristically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI), along with a base, often an amine like triethylamine, which also serves as the solvent. This reaction provides a direct route to arylalkynes.

Interactive Table: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides

ReactionCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)
Suzuki-Miyaura Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂ / LigandK₂CO₃, NaOH, K₃PO₄Toluene, Dioxane, Ethanol/Water
Heck Alkene (R-CH=CH₂)Pd(OAc)₂Et₃N, NaOAcDMF, DMA
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuIEt₃N, i-Pr₂NHTHF, DMF, Et₃N

Nucleophilic Substitution Pathways on the Brominated Arene

Aryl halides like this compound are generally unreactive towards classical nucleophilic substitution pathways such as Sₙ1 or Sₙ2. msu.edu Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the intermediate Meisenheimer complex. msu.edu The fluoromethoxy group is not sufficiently electron-withdrawing to significantly activate the ring for this type of substitution under standard conditions.

Therefore, displacing the bromine with a nucleophile generally requires harsh reaction conditions. For instance, reactions analogous to the Dow process for producing phenol (B47542) from chlorobenzene (B131634) would necessitate high temperatures and pressures, which may compromise the stability of the fluoromethoxy group. msu.edu Alternative pathways, such as those proceeding through a benzyne (B1209423) intermediate, would require extremely strong bases like sodium amide, conditions that are not commonly employed for substrates with potentially sensitive functional groups. msu.edu

Transformations of the Fluoromethoxy Functional Group

The fluoromethoxy group (-OCH₂F) is a relatively uncommon functional group compared to its more fluorinated counterparts like difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃). Its reactivity is dominated by the strong carbon-fluorine bond and the influence of the fluorine atom on the adjacent methylene (B1212753) group.

Selective C-F Bond Activation and Functionalization Studies

The carbon-fluorine bond is the strongest single bond to carbon, making its selective cleavage, or activation, a formidable challenge in organic synthesis. baranlab.org Research into C-F bond functionalization is an active area, often focusing on transition-metal catalysis. nih.gov While direct C-F activation of the fluoromethoxy group in this compound is not widely reported, general principles suggest that such a transformation would be difficult. The process would likely involve an oxidative addition of the C-F bond to a low-valent, electron-rich metal center. However, the C(sp³)-F bond in the fluoromethoxy group is typically less reactive towards such activation than a C(sp²)-F bond on an aromatic ring.

Stability and Reactivity under Diverse Reaction Conditions

Fluorinated alkoxy groups are known for their high stability. researchgate.net The trifluoromethoxy group, for example, is famously inert under a wide range of heating, acidic, and basic conditions. researchgate.net While less studied, the monofluoromethoxy group is also expected to be robust, largely due to the strength of the C-F bond. It is generally stable to the conditions employed in many standard organic transformations, including the palladium-catalyzed cross-coupling reactions performed on the aryl bromide moiety. rsc.org This chemical inertness allows the fluoromethoxy group to be carried through multi-step syntheses, acting as a stable modulator of the electronic properties and lipophilicity of the molecule. However, its stability under strongly acidic or basic conditions that could promote hydrolysis or elimination has not been extensively documented.

Elucidation of Reaction Mechanisms

The mechanisms of the primary transformations involving this compound are well-established in the broader context of organic chemistry.

For the transition metal-catalyzed cross-coupling reactions , the mechanisms are all believed to proceed via a catalytic cycle involving a palladium center.

Suzuki-Miyaura: The generally accepted mechanism begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) species, forming an arylpalladium(II) bromide complex. This is followed by a transmetalation step, where the organic group from the boronic acid derivative replaces the bromide on the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst. libretexts.org

Heck Reaction: The cycle also starts with the oxidative addition of the aryl bromide to Pd(0). libretexts.org The resulting arylpalladium(II) complex then undergoes a migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the product alkene and a hydridopalladium(II) species. The final step is the reductive elimination of HBr by a base, which regenerates the Pd(0) catalyst. libretexts.org

Sonogashira Reaction: This mechanism is thought to involve two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide. The resulting arylpalladium-alkynyl complex undergoes reductive elimination to give the final product and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of the copper(I) acetylide, which then participates in the transmetalation step.

For nucleophilic aromatic substitution , the primary mechanism considered is the SₙAr pathway. This involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the leaving group (bromide). msu.edu For this compound, the high energy of this intermediate, due to the lack of strong stabilizing groups, makes this pathway mechanistically unfavorable under mild conditions. msu.edu

Detailed Mechanistic Pathways of Key Synthetic Transformations

Detailed mechanistic investigations into the synthesis of this compound are not extensively documented in publicly available literature. However, based on established principles of organic chemistry, two primary synthetic routes can be postulated, each with its own mechanistic intricacies.

Route 1: Electrophilic Bromination of 3-Fluoroanisole

A plausible synthetic pathway involves the electrophilic bromination of 3-fluoroanisole. The directing effects of the fluorine and methoxy (B1213986) substituents are crucial in determining the regioselectivity of this reaction. The methoxy group is a strong activating group and is ortho, para-directing, while the fluorine atom is a deactivating group but is also ortho, para-directing.

In 3-fluoroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the fluorine atom are C2 and C4. Therefore, the directing effects of both groups reinforce substitution at the C2 and C4 positions. Steric hindrance from the methoxy group might slightly disfavor substitution at the C2 position. The position meta to both groups, C5, is also a potential site of substitution, leading to the desired this compound (formed via substitution at the C5 position relative to the methoxy group).

The generally accepted mechanism for electrophilic aromatic bromination involves the following steps:

Generation of the electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond, creating a more potent electrophile, [Br-Br---FeBr₃].

Formation of the sigma complex (arenium ion): The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

Deprotonation: A weak base, often [FeBr₄]⁻, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and regenerating the catalyst.

Route 2: Sandmeyer Reaction of 3-Fluoroaniline

An alternative and potentially more regioselective route is the Sandmeyer reaction starting from 3-fluoroaniline. This multi-step process allows for the introduction of a bromine atom at a specific position.

The mechanism proceeds as follows:

Diazotization: 3-Fluoroaniline is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HBr), to form a diazonium salt. This reaction proceeds through the formation of a nitrosamine (B1359907) intermediate, which then tautomerizes and eliminates water to yield the diazonium ion.

Sandmeyer Reaction: The resulting 3-fluorobenzenediazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The exact mechanism of the Sandmeyer reaction is complex and still a subject of some debate, but it is generally believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide species formed in the initial SET step to yield the final product, this compound, and regenerate the copper(I) catalyst.

Investigation of Intermediates and Transition States

The direct experimental or computational investigation of intermediates and transition states for reactions specifically involving this compound is scarce in the literature. However, analogies can be drawn from studies of similar substituted benzenes.

Sigma Complex in Electrophilic Bromination:

In the electrophilic bromination of 3-fluoroanisole, the stability of the possible sigma complex intermediates would determine the major product. Computational studies on related disubstituted benzenes can provide insights into the relative energies of these intermediates. The resonance structures of the sigma complex formed upon attack at the C5 position would show the distribution of the positive charge across the ring, influenced by both the fluoro and methoxy groups.

Aryl Radical in Sandmeyer Reaction:

In the Sandmeyer reaction of 3-fluoroaniline, the key intermediate is the 3-fluorophenyl radical. The stability and reactivity of this radical would be influenced by the fluorine substituent. Electron-withdrawing groups can have a stabilizing effect on aryl radicals.

Transition State Analysis:

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling transition states. For the electrophilic bromination, DFT calculations could elucidate the structure and energy of the transition state leading to the sigma complex. This would involve the simultaneous breaking of the benzene π-bond and the formation of the C-Br bond. For the Sandmeyer reaction, computational studies could model the electron transfer step and the subsequent halogen abstraction, providing a more detailed picture of the transition states involved.

Without specific research data, a quantitative analysis of the intermediates and transition states remains speculative. However, the principles outlined provide a framework for understanding the mechanistic underpinnings of the reactivity of this compound.

Computational and Theoretical Chemistry Studies of 1 Bromo 3 Fluoromethoxy Benzene

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 1-bromo-3-(fluoromethoxy)benzene are fundamental to understanding its reactivity and physical properties. Computational methods provide a lens to examine these characteristics at the subatomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For aromatic compounds like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting ground state properties. nih.gov While direct DFT studies on this compound are not extensively documented, data from analogous substituted benzenes, such as 1-bromo-4-(3,7-dimethyloctyl)benzene and 1-bromo-2-chlorobenzene, provide valuable insights into the expected structural parameters. researchgate.netresearchgate.netresearchgate.net

These calculations typically optimize the molecular geometry to its lowest energy state and compute various properties. For instance, the carbon-bromine (C-Br) and carbon-oxygen (C-O) bond lengths, as well as the bond angles within the benzene (B151609) ring, are determined. The presence of the electronegative bromine atom and the fluoromethoxy group is expected to induce notable effects on the electron distribution and geometry of the benzene ring compared to unsubstituted benzene. The C-Br bond length in similar aromatic compounds is typically around 1.91 Å. The bond angles within the benzene ring may deviate slightly from the ideal 120° of a perfect hexagon due to the electronic and steric influences of the substituents.

Table 1: Representative Predicted Ground State Properties of Halogenated Benzene Derivatives from DFT Calculations

Property Typical Calculated Value
C-C (aromatic) Bond Length 1.39 - 1.40 Å
C-H Bond Length ~1.08 Å
C-Br Bond Length ~1.91 Å
C-O Bond Length ~1.36 Å
O-CH2 Bond Length ~1.43 Å
CH2-F Bond Length ~1.39 Å
C-C-C (ring) Bond Angle 118° - 121°
C-C-Br Bond Angle ~120°
C-C-O Bond Angle ~125°
C-O-C Bond Angle ~118°

Note: These values are illustrative and based on DFT calculations for structurally similar molecules.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution within a molecule. walisongo.ac.id They are crucial for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map of this compound would be characterized by distinct regions of positive, negative, and neutral potential.

Table 2: Conceptual Molecular Electrostatic Potential (MEP) Characteristics for this compound

Molecular Region Expected Electrostatic Potential Implication for Reactivity
Vicinity of Oxygen and Fluorine Atoms Negative (Electron-Rich) Attraction of Electrophiles/Hydrogen Bond Donors
Vicinity of Bromine Atom (σ-hole) Slightly Positive (Electron-Poor) Potential for Halogen Bonding
Aromatic Hydrogen Atoms Positive (Electron-Poor) Attraction of Nucleophiles
π-System of the Benzene Ring Negative (Electron-Rich) Interaction with Cations

Note: This table is a conceptual representation based on general principles of MEP maps for similar molecules.

Conformation and Rotational Isomerism Studies

The flexibility of the fluoromethoxy group allows for the existence of different spatial arrangements, or conformations, of this compound. Understanding these conformations is key to comprehending its behavior in different environments.

Gas-Phase Rotational Spectroscopy Correlation with Theoretical Models

Gas-phase rotational spectroscopy is a high-resolution technique that provides precise information about the geometry and rotational constants of a molecule in its isolated state. ifpan.edu.pl For molecules like 1-bromo-3-fluorobenzene (B1666201), this experimental method, when combined with theoretical calculations, allows for an accurate determination of the molecular structure. furman.edu The rotational spectrum is determined by the molecule's moments of inertia, which are in turn dependent on the atomic masses and their positions.

Conformational Landscape Exploration

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-O bond. Theoretical calculations can map the potential energy surface as a function of the dihedral angle describing this rotation, revealing the stable conformers (energy minima) and the transition states (energy maxima) that separate them.

Based on studies of similar molecules like fluoroanisoles and trifluoromethoxybenzenes, it is likely that the conformational preference of the fluoromethoxy group is governed by a balance of steric hindrance and electronic effects, such as hyperconjugation. researchgate.net For many substituted anisoles, a planar conformation, where the methoxy (B1213986) group lies in the plane of the benzene ring, is often the most stable. However, fluorination of the methoxy group can significantly alter this preference, sometimes favoring a perpendicular orientation. researchgate.net A detailed computational study would be necessary to definitively determine the global minimum energy structure and the relative energies of other stable conformers of this compound.

Table 3: Plausible Conformational Isomers of this compound

Conformer Dihedral Angle (C-C-O-C) Predicted Relative Energy Description
Planar (syn) ~0° Likely a local minimum or low-energy barrier Fluoromethoxy group is in the plane of the ring, with the C-F bond pointing towards the bromine.
Planar (anti) ~180° Likely a local minimum or low-energy barrier Fluoromethoxy group is in the plane of the ring, with the C-F bond pointing away from the bromine.
Perpendicular ~90° Potentially the global minimum Fluoromethoxy group is perpendicular to the plane of the ring.

Note: The stability and relative energies are hypothetical and would require specific computational investigation.

Computational Reaction Dynamics and Kinetic Studies

Given its structure, a likely area of investigation would be its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are common for aryl bromides. The electronic properties of the fluoromethoxy substituent would influence the reactivity of the C-Br bond. The meta-position of the substituents suggests that the electronic activation of the bromine for such reactions might be less pronounced compared to a para-substituted isomer. Computational studies could model the oxidative addition step to a palladium catalyst, providing insights into the reaction mechanism and kinetics. Furthermore, the potential for nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile, could also be explored computationally, with calculations focusing on the stability of the Meisenheimer intermediate.

Prediction of Reaction Energetics and Activation Barriers

No published studies were found that specifically calculate the reaction energetics or activation barriers for reactions involving this compound. Such studies would typically involve quantum mechanical calculations to model reaction pathways, identify transition states, and determine the energy changes that occur during a chemical transformation. This information is crucial for understanding reaction feasibility and kinetics.

Solvent Effects on Reaction Pathways

Similarly, there is no available research on the influence of different solvents on the reaction pathways of this compound. Computational studies in this area would typically use implicit or explicit solvent models to simulate how the solvent environment affects the stability of reactants, intermediates, and transition states, thereby influencing reaction rates and selectivity.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-Bromo-3-(fluoromethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides detailed information about the electronic environment of each nucleus, enabling differentiation from its isomers and confirming the connectivity of the atoms.

¹H, ¹³C, and ¹⁹F NMR for Isomeric Differentiation and Connectivity

The ¹H NMR spectrum of an aromatic compound is particularly sensitive to the relative positions of the substituents. For this compound, one would expect a complex splitting pattern for the aromatic protons due to their distinct chemical environments. In contrast, the more symmetrical 1-bromo-4-(fluoromethoxy)benzene (B3180987) shows a simpler pattern, typically two sets of doublets or multiplets, corresponding to the protons on the benzene (B151609) ring. rsc.org A key feature in the ¹H NMR spectrum of the fluoromethoxy group is the presence of a doublet for the methylene (B1212753) protons (-OCH₂F) due to coupling with the adjacent fluorine atom.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon attached to the bromine atom (C-Br) and the carbon attached to the fluoromethoxy group (C-O) will exhibit characteristic chemical shifts. Furthermore, the carbon of the fluoromethoxy group (-OCH₂F) will appear as a doublet due to one-bond coupling with the fluorine atom (¹J-CF). The number of distinct signals in the aromatic region of the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms, which is a key differentiator between isomers.

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom of the fluoromethoxy group. The chemical shift and coupling pattern of this signal are indicative of its chemical environment. In the case of 1-bromo-4-(fluoromethoxy)benzene, the ¹⁹F NMR spectrum shows a triplet, which arises from coupling with the two protons of the methylene group. rsc.org

TechniqueCompoundObserved Chemical Shifts (δ) and Coupling Constants (J)Reference
¹H NMR1-bromo-4-(fluoromethoxy)benzeneδ 7.44-7.42 (m, 2H), 6.97-6.92 (m, 2H), 5.68 (d, J = 54.5 Hz, 2H) rsc.org
¹³C NMR1-bromo-4-(fluoromethoxy)benzeneδ 155.9 (d, J = 3.0 Hz), 132.6, 118.5 (d, J = 1.0 Hz), 116.1, 100.7 (d, J = 218.0 Hz) rsc.org
¹⁹F NMR1-bromo-4-(fluoromethoxy)benzeneδ -149.1 (t, J = 52.6 Hz, 1F) rsc.org

Two-Dimensional NMR Techniques for Complex Structure Assignment

To definitively establish the connectivity of atoms in this compound and to assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These techniques provide correlation information that is not available from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For this compound, COSY would reveal the coupling network between the aromatic protons, helping to determine their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule. For instance, the doublet in the ¹H NMR spectrum arising from the -OCH₂F group would show a cross-peak to the corresponding carbon signal in the ¹³C NMR spectrum.

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Analysis of the related compound 1-bromo-3-fluorobenzene (B1666201) offers insight into the expected vibrational frequencies for the substituted benzene ring. Key vibrational modes for this compound would include:

C-H stretching vibrations of the aromatic ring, typically observed in the region of 3100-3000 cm⁻¹.

C-C stretching vibrations within the aromatic ring, which appear in the 1600-1400 cm⁻¹ region.

C-O-C stretching vibrations of the ether linkage, which are expected to produce strong bands in the IR spectrum, typically around 1250-1000 cm⁻¹.

C-F stretching vibration of the fluoromethoxy group, which is expected to be a strong absorption in the IR spectrum, typically in the 1100-1000 cm⁻¹ range.

C-Br stretching vibration , which occurs at lower frequencies, generally in the 600-500 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides a detailed fingerprint of the molecule, confirming the presence of the key functional groups and providing further structural confirmation.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic C-C Stretch1600 - 1400IR, Raman
Asymmetric C-O-C Stretch~1250IR
Symmetric C-O-C Stretch~1040Raman
C-F Stretch1100 - 1000IR
C-Br Stretch600 - 500IR, Raman

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₆BrFO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.

The calculated exact mass for C₇H₆⁷⁹BrFO is 203.9586 Da. Experimental HRMS data for the isomeric 1-bromo-4-(fluoromethoxy)benzene shows a found mass of 203.9585 Da, which is in excellent agreement with the calculated value. rsc.org

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Likely fragmentation pathways for this compound include:

Loss of the fluoromethoxy group (-OCH₂F) to give a bromophenyl cation.

Loss of a bromine radical to give a fluoromethoxy-phenyl cation.

Cleavage of the C-O bond, leading to the formation of a bromophenoxy radical cation and a CH₂F radical.

Loss of formaldehyde (B43269) (CH₂O) from the molecular ion.

ParameterValueReference
Molecular FormulaC₇H₆BrFO
Calculated Exact Mass (for ⁷⁹Br)203.9586 Da
Observed Exact Mass (for 1-bromo-4-(fluoromethoxy)benzene)203.9585 Da rsc.org

X-ray Crystallography of Related Fluoromethoxyarene Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not currently available, analysis of related fluoromethoxyarene derivatives can provide valuable insights into the expected solid-state conformation and intermolecular interactions.

The crystal packing of such molecules is typically governed by a combination of van der Waals forces and weaker intermolecular interactions such as halogen bonding (involving the bromine atom) and hydrogen bonding (if suitable acceptors are present). The planar benzene ring is expected to facilitate π-π stacking interactions between adjacent molecules in the crystal lattice. The relative orientation of the fluoromethoxy group with respect to the benzene ring would be a key conformational feature. It is anticipated that the C-O-C bond angle will be around 110-120 degrees, and there may be some degree of disorder in the fluoromethyl group in the solid state. Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide the ultimate confirmation of its molecular structure and reveal the details of its packing in the solid state.

Utility of 1 Bromo 3 Fluoromethoxy Benzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Organic Molecules

There is a lack of specific, documented examples in the scientific literature showcasing the use of 1-Bromo-3-(fluoromethoxy)benzene as a direct precursor for a wide range of diverse organic molecules. While analogous compounds such as 1-bromo-3-fluorobenzene (B1666201) are extensively used in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form biaryl compounds, specific instances of this compound undergoing such transformations to yield a variety of products are not detailed in the available search results. ugr.es The reactivity of the C-Br bond is anticipated, but the precise conditions and the scope of accessible derivative molecules have not been extensively elaborated.

Development of New Chemical Scaffolds and Architectures

The role of this compound in the development of new chemical scaffolds and molecular architectures is another area that is not well-documented in the public domain. The creation of novel scaffolds is a cornerstone of medicinal chemistry and materials science. While the incorporation of a fluoromethoxy group is a known strategy to enhance the pharmacokinetic properties of drug candidates, specific examples originating from this compound are not provided in the searched literature. General methods for creating substituted pyridines and other heterocyclic systems exist, but the application of this specific bromo-fluoromethoxy precursor is not explicitly mentioned. nih.govnih.gov

Future Prospects and Emerging Research Areas for Halogenated Fluoromethoxyarenes

Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of halogenated fluoromethoxyarenes is increasingly moving towards more environmentally benign methodologies. Traditional synthetic routes often rely on harsh reagents and produce significant waste. In contrast, modern approaches prioritize atom economy, energy efficiency, and the use of renewable resources.

One promising green strategy is the application of biocatalysis . Enzymes such as halogenases and peroxidases, found in various microorganisms, offer a highly selective and environmentally friendly means of introducing halogen atoms onto aromatic rings. For instance, chloroperoxidase from the fungus Caldariomyces fumago has been shown to effectively halogenate carbazole (B46965) derivatives in aqueous media, suggesting the potential for similar enzymatic synthesis of bromo-fluoromethoxybenzene derivatives. nih.gov This chemo-enzymatic approach, which combines biological and chemical steps, can lead to the efficient production of complex molecules from simple precursors. frontiersin.orgresearchgate.net

Photocatalysis represents another cornerstone of sustainable synthesis. scispace.com This technique utilizes light energy to drive chemical reactions, often under mild conditions. Recent research has demonstrated the photocatalytic C-H fluoromethoxylation of arenes using a ruthenium-based photocatalyst and a novel fluoromethoxylation reagent derived from fluoroacetic acid. nih.govresearchgate.netresearchgate.net This method avoids the use of hazardous fluorinating gases and offers a direct route to introduce the fluoromethoxy group, a key structural motif. The general applicability of this method to a range of arenes suggests its potential for the synthesis of 1-Bromo-3-(fluoromethoxy)benzene.

Substrate (Arene)CatalystReagentSolventLight SourceYield (%)
Benzene (B151609)Ru(bpy)₃₂1-(OCH₂F)-3-Me-6-(CF₃)benzotriazolium triflateCH₃CNBlue LED75
NaphthaleneRu(bpy)₃₂1-(OCH₂F)-3-Me-6-(CF₃)benzotriazolium triflateCH₃CNBlue LED82
AnisoleRu(bpy)₃₂1-(OCH₂F)-3-Me-6-(CF₃)benzotriazolium triflateCH₃CNBlue LED65
BromobenzeneRu(bpy)₃₂1-(OCH₂F)-3-Me-6-(CF₃)benzotriazolium triflateCH₃CNBlue LED78

This table presents representative yields for the photocatalytic C-H fluoromethoxylation of various arenes, demonstrating the potential of this method for the synthesis of compounds like this compound. Data adapted from studies on photocatalytic C-H functionalization. nih.govresearchgate.netresearchgate.net

Catalytic Innovations for Selective Transformations

The bromine atom in this compound serves as a versatile handle for a wide array of catalytic transformations, enabling the construction of more complex molecular architectures. Innovations in catalysis are continuously expanding the toolbox for the selective functionalization of such halogenated arenes.

Palladium-catalyzed cross-coupling reactions remain a dominant strategy for C-C and C-heteroatom bond formation. The palladium/norbornene cooperative catalysis, for example, allows for the distal C-H functionalization of arenes, offering a pathway to introduce substituents at positions that are not easily accessible through traditional methods. nih.gov This could be applied to further functionalize the aromatic ring of this compound. Furthermore, palladium catalysts are being developed for the direct fluorination of arenes, a reaction that has historically been challenging. springernature.com

Rhodium-catalyzed reactions are also gaining prominence for their unique reactivity. Rhodium catalysts have been successfully employed for the oxidative cross-coupling of benzoxazinones with styrenes and the functionalization of aryl sulfonamides with bromoalkynes. researchgate.netnih.gov These methods showcase the potential for rhodium catalysis to mediate the selective transformation of the bromo-substituted ring of this compound.

Arene SubstrateCatalystCoupling PartnerSolventProduct
Benzoxazinone[Rh(III)]StyreneDioxaneVinylarene derivative
Aryl Sulfonamide[(Cp*RhCl₂)₂]BromoalkyneDCEortho-Alkynylated sulfonamide
Aryl 2-Pyridyl Ether[Rh(I)]Diboron reagentTolueneArylboronic acid derivative

This table illustrates the versatility of rhodium catalysts in mediating various C-H functionalization and cross-coupling reactions on different arene substrates, highlighting potential transformations for this compound. Data adapted from research on rhodium-catalyzed reactions. researchgate.netnih.govnih.gov

Interdisciplinary Research with Advanced Materials Synthesis

The unique electronic properties conferred by the fluoromethoxy group make this compound a valuable building block for the synthesis of advanced materials with applications in electronics and optics.

In the realm of organic electronics , the introduction of fluorine atoms into conjugated molecules can significantly impact their properties. Fluorination can lower the HOMO and LUMO energy levels of a material, which facilitates electron injection and enhances stability against oxidative degradation. This makes fluorinated compounds, derivable from this compound, promising candidates for use in organic light-emitting diodes (OLEDs). nbinno.com The bromo-substituent provides a convenient point for polymerization or for the attachment of other functional groups to tune the material's properties.

The development of fluorinated polymers is another active area of research. nih.gov These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. By incorporating this compound into polymer chains, either as a monomer or as a pendant group, it is possible to create new materials for a variety of applications, including optical films and fibers. google.comgandh.com The refractive index and other optical properties of these polymers can be fine-tuned by adjusting the degree and nature of fluorination. mdpi.comazooptics.com

The synthesis of liquid crystals also benefits from the introduction of fluorinated moieties. nih.govbeilstein-journals.orgrsc.orgbohrium.comrsc.org The strong dipole moment of the C-F bond can significantly influence the dielectric anisotropy and other physical properties of liquid crystalline materials, which is crucial for their performance in display technologies. The rigid aromatic core of this compound, combined with the polar fluoromethoxy group, makes it an interesting scaffold for the design of novel liquid crystals.

Material ClassPotential ApplicationKey Property Influence of Fluoromethoxy Group
Organic SemiconductorsOrganic Light-Emitting Diodes (OLEDs)Lowered HOMO/LUMO levels, improved stability
Fluorinated PolymersOptical Waveguides, CoatingsModified refractive index, thermal stability
Liquid CrystalsDisplay TechnologiesAltered dielectric anisotropy, mesophase behavior

This table summarizes the potential applications of materials derived from halogenated fluoromethoxyarenes and the key influence of the fluoromethoxy group on their properties.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-3-(fluoromethoxy)benzene, and how do reaction conditions influence yield?

The synthesis typically involves electrophilic aromatic substitution or multi-step halogenation. For example, bromination of 3-(fluoromethoxy)benzene under controlled conditions (e.g., using Br₂ with FeBr₃ as a catalyst) can introduce the bromine atom. Alternatively, fluoromethoxy groups may be introduced via nucleophilic substitution of a precursor with a fluoromethylating agent (e.g., Selectfluor®). Key parameters include temperature (40–80°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios to minimize side reactions like di-substitution .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

¹H NMR : Distinct peaks arise from the aromatic protons (δ 7.2–7.5 ppm), split due to coupling with adjacent substituents. The fluoromethoxy group (-OCH₂F) shows a characteristic triplet for the -CH₂F protons (δ 4.8–5.2 ppm, J ≈ 47 Hz for ¹H-¹⁹F coupling). ¹³C NMR reveals deshielded carbons adjacent to electronegative groups (e.g., C-Br at δ 120–125 ppm, C-O at δ 150–155 ppm). ¹⁹F NMR confirms the fluoromethoxy group (δ -210 to -220 ppm) .

Q. What safety protocols are critical when handling this compound?

Use fume hoods, nitrile gloves, and flame-resistant lab coats. The compound is toxic upon inhalation or skin contact. Store in amber glass bottles under inert gas (N₂ or Ar) to prevent degradation. Waste disposal must follow halogenated organic waste guidelines. Refer to SDS for acute toxicity data (e.g., LD₅₀) and first-aid measures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the fluoromethoxy group modulates electron density. The electron-withdrawing nature of -OCH₂F enhances oxidative addition efficiency with Pd(0) catalysts (e.g., Pd(PPh₃)₄). Steric effects from substituents influence transmetalation and reductive elimination steps. Optimize ligand choice (e.g., SPhos for bulky substrates) and base (K₂CO₃ or CsF) to achieve >90% yields, as seen in analogous Pd-catalyzed arylations .

Q. How does the fluoromethoxy group affect binding interactions with biological targets like enzymes or receptors?

The -OCH₂F group enhances metabolic stability and hydrophobic interactions with protein pockets. For example, in kinase inhibition studies, fluorinated ethers improve binding affinity by 2–5× compared to non-fluorinated analogs. Molecular docking simulations suggest hydrogen bonding between fluorine and catalytic lysine residues. Validate via ITC (isothermal titration calorimetry) to quantify binding thermodynamics (ΔG, Kd) .

Q. How can contradictory data on reaction yields (e.g., 50% vs. 90%) be reconciled in SNAr reactions involving this compound?

Discrepancies often arise from solvent polarity (DMF vs. THF), nucleophile strength (amines vs. alkoxides), or competing elimination pathways. For example, in amination reactions, polar aprotic solvents (DMSO) favor SNAr, while protic solvents (MeOH) may deactivate the nucleophile. Kinetic studies (e.g., monitoring by HPLC) can identify rate-limiting steps. Adjust temperature (60–100°C) and additive (e.g., 18-crown-6 for K⁺ chelation) to suppress side reactions .

Q. What computational methods are suitable for predicting the regioselectivity of electrophilic substitutions on this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density maps and Fukui indices. The bromine atom directs electrophiles to the para position, while -OCH₂F exerts a weaker meta-directing effect. Compare HOMO-LUMO gaps to assess reactivity toward nitration (HNO₃/H₂SO₄) or sulfonation. Validate with experimental regioselectivity data from LC-MS or GC-MS .

Comparative Studies

Q. How does this compound compare to its chloro or trifluoromethoxy analogs in catalytic applications?

  • Reactivity : Br > Cl in oxidative addition (Pd catalysis), but -OCF₃ is more electron-withdrawing than -OCH₂F, altering reaction rates.
  • Thermal Stability : TGA (thermogravimetric analysis) shows decomposition at 220°C for the bromo analog vs. 250°C for the trifluoromethoxy derivative.
  • Biological Activity : Fluoromethoxy derivatives exhibit lower cytotoxicity (IC₅₀ = 10 µM) compared to trifluoromethoxy (IC₅₀ = 2 µM) in cell viability assays .

Methodological Tables

Technique Application Key Parameters
X-ray Crystallography Confirm crystal structure and substituent positionsResolution < 0.8 Å, R-factor < 5%
HPLC-MS Purity analysis and reaction monitoringC18 column, MeCN/H₂O gradient, ESI+ mode
ITC Quantify protein-ligand bindingΔH, Kd, stoichiometry (n = 1.0 ± 0.2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.